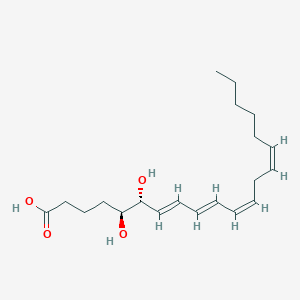
1,4-Benzodioxan-6-carboxaldehyde
Overview
Description
1,4-Benzodioxan-6-carboxaldehyde is an aldehyde derivative and a useful intermediate in organic synthesis . It can be used as the building block of the manufacturing tetrahydroisoquinoliones and benzofuran analog, which is an inhibitor of cAMP-specific phosphodiesterase type IV .
Synthesis Analysis
In organic synthesis transformations, the aldehyde group in 1,4-Benzodioxan-6-carboxaldehyde can be converted into the corresponding hydroxyl group under the action of a reducing agent, and it can be converted into the corresponding benzoic acid product under the action of an oxidizing agent . It is also used as a building block in the synthesis of tetrahydroisoquinolinones .Molecular Structure Analysis
The molecular formula of 1,4-Benzodioxan-6-carboxaldehyde is C9H8O3 . The InChI representation isInChI=1S/C9H8O3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5-6H,3-4H2 . The molecular weight is 164.16 g/mol . Chemical Reactions Analysis
1,4-Benzodioxan-6-carboxaldehyde is used as a building block in the synthesis of tetrahydroisoquinolinones . It is also used in the preparation of benzofuran analog, a potential inhibitor of CAMP-specific phosphodiesterase type IV .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Benzodioxan-6-carboxaldehyde include a molecular weight of 164.16 g/mol . The InChI representation isInChI=1S/C9H8O3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5-6H,3-4H2 .
Scientific Research Applications
Synthesis of Tetrahydroisoquinolinones
1,4-Benzodioxan-6-carboxaldehyde is used as a building block in the synthesis of tetrahydroisoquinolinones . Tetrahydroisoquinolinones are a class of compounds that have been studied for their potential biological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects.
Preparation of Benzofuran Analog
This compound is used in the preparation of a benzofuran analog . Benzofuran is a heterocyclic compound that is a constituent of several volatile aromatic compounds. Its derivatives have been studied for various biological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects.
Inhibition of CAMP-specific Phosphodiesterase Type IV
1,4-Benzodioxan-6-carboxaldehyde is used in the synthesis of a potential inhibitor of CAMP-specific phosphodiesterase type IV . Phosphodiesterase type IV plays a key role in inflammatory and immune responses, and inhibitors of this enzyme have potential therapeutic applications in conditions such as asthma, COPD, and autoimmune disorders.
Synthesis of (5Z)-5-(2,3-dihydro-1,4-benzodioxan-6-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one
This compound is used in the synthesis of (5Z)-5-(2,3-dihydro-1,4-benzodioxan-6-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one . The synthesized compound could have potential applications in medicinal chemistry due to its structural features.
Screening for Inhibitors of PDEA
1,4-Benzodioxan-6-carboxaldehyde has been screened as a fragment for inhibitors of PDEA using enthalpy arrays and X-ray crystallography . PDEA is an enzyme involved in the breakdown of cyclic AMP, a molecule that plays a crucial role in many biological processes.
Synthesis of Dopamine D3 and D4 Receptor Antagonists
This compound has also been used as an intermediate in the synthesis of a new class of Dopamine D3 and D4 receptor antagonists . These receptors are involved in various neurological processes, and their antagonists could have potential therapeutic applications in conditions such as Parkinson’s disease and schizophrenia.
Mechanism of Action
Target of Action
The primary targets of 1,4-Benzodioxan-6-carboxaldehyde are CAMP-specific phosphodiesterase type IV and Dopamine D3 and D4 receptors . These targets play crucial roles in various biochemical pathways, influencing a range of physiological processes.
Mode of Action
1,4-Benzodioxan-6-carboxaldehyde interacts with its targets by serving as a building block in the synthesis of various compounds. It has been used in the synthesis of tetrahydroisoquinolinones , a class of compounds known for their wide range of biological activities.
Biochemical Pathways
The compound affects the biochemical pathways associated with its targets. For instance, it has been used in the preparation of a benzofuran analog, a potential inhibitor of CAMP-specific phosphodiesterase type IV . This enzyme plays a key role in the cyclic adenosine monophosphate (cAMP) pathway, which is involved in a variety of cellular responses.
Result of Action
The molecular and cellular effects of 1,4-Benzodioxan-6-carboxaldehyde’s action depend on the specific biochemical pathways it influences. For example, by serving as a potential inhibitor of CAMP-specific phosphodiesterase type IV, it could potentially modulate cellular responses mediated by the cAMP pathway .
Safety and Hazards
1,4-Benzodioxan-6-carboxaldehyde is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKXDPPQCVWXAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952131 | |
| Record name | 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzodioxan-6-carboxaldehyde | |
CAS RN |
29668-44-8 | |
| Record name | 1,4-Benzodioxan-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29668-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 29668-44-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64681 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-ETHYLENEDIOXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92TK3MD2XP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B32258.png)









